4-Amino-3-methoxypyridine1-oxide
Description
4-Amino-3-methoxypyridine 1-oxide is a pyridine derivative characterized by a unique substitution pattern and functional groups. Its structure includes:
- Amino group (-NH₂) at position 4,
- Methoxy group (-OCH₃) at position 3,
- N-oxide group at position 1.
The N-oxide group enhances polarity and solubility in polar solvents compared to non-oxidized pyridines, while the amino and methoxy substituents influence electronic properties and reactivity.
Properties
Molecular Formula |
C6H8N2O2 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
1-hydroxy-3-methoxypyridin-4-imine |
InChI |
InChI=1S/C6H8N2O2/c1-10-6-4-8(9)3-2-5(6)7/h2-4,7,9H,1H3 |
InChI Key |
UHYSIACPSYTLOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN(C=CC1=N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
The compound is compared below with structurally analogous pyridine derivatives documented in the Catalog of Pyridine Compounds (2017). Key differences lie in substituent positions, functional groups, and inferred physicochemical properties.
Table 1: Structural and Functional Group Comparison
Key Observations:
Substituent Effects: Halogen vs. Amino Groups: The 4-chloro-5-methoxypyridin-3-amine (chlorine at position 4) is more reactive in nucleophilic substitution than the amino-bearing target compound, as chlorine is a superior leaving group . N-Oxide Influence: The N-oxide group in the target compound increases polarity, likely enhancing solubility in polar solvents (e.g., water or DMSO) compared to non-oxidized analogs like 3-iodo-4-methoxypyridine .
Functional Group Diversity :
- Pivalamide and Carboxylic Acid : Derivatives like 2-methoxy-3-pivalamidoisonicotinic acid exhibit reduced solubility in water due to bulky pivalamide and carboxylic acid groups, contrasting with the target compound’s simpler substituents .
Research Findings and Implications
- Reactivity: The amino group at position 4 may participate in electrophilic aromatic substitution or act as a directing group, while the N-oxide could stabilize charge in intermediates.
- Solubility: Predicted higher solubility than non-polar analogs (e.g., 3-iodo-4-methoxypyridine) due to N-oxide and amino groups .
- Synthetic Utility: Potential use in metal coordination complexes, leveraging the N-oxide’s lone pair and amino group’s chelating ability.
Further experimental studies are needed to validate these hypotheses and explore applications in catalysis or drug design.
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